Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate
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Overview
Description
Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate typically involves the reaction of 5-methyltetrazole with 2-(2-bromoethoxy)benzoic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyltetrazol-5-yl)-2,2-dinitroacetonitrile: Known for its use in high-energy formulations.
1,3-Bis(1-methyltetrazol-5-yl)triazene: Used in the synthesis of energetic materials.
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Explored for its potential as an antimicrobial agent.
Uniqueness
Methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate stands out due to its unique combination of a tetrazole ring and a benzoate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-(5-methyltetrazol-1-yl)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-9-13-14-15-16(9)7-8-19-11-6-4-3-5-10(11)12(17)18-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYJVDBFMLLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCOC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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